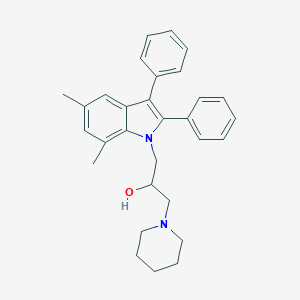

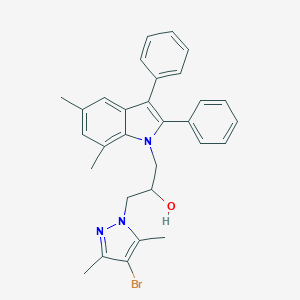

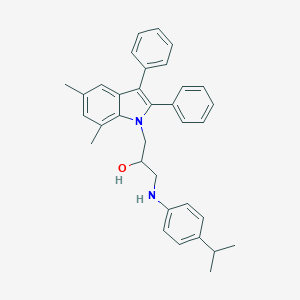

![molecular formula C24H17N3S B380993 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 345615-28-3](/img/structure/B380993.png)

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Other methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis

The reactions of pyrimidines are likely to proceed through a complexation/enamine addition/transient α-occupation/β-elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines enables the formation of polysubstituted pyrimidines .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. Research indicates that derivatives of thieno[2,3-d]pyrimidin-4-amine exhibit significant antimicrobial properties, which could be beneficial in developing new antibiotics .

Anticancer Activity

Thieno[2,3-d]pyrimidin-4-amines have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), indicating their potential as anticancer agents .

Kinase Inhibition

These compounds have been explored for their ability to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This application is particularly relevant in the development of targeted cancer therapies .

ROCK Inhibition

The derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as inhibitors of Rho-associated protein kinase (ROCK), which is involved in cell morphology and migration. This discovery opens up new avenues for drug discovery targeting ROCKs .

Synthetic Chemistry

Thieno[2,3-d]pyrimidin-4-amines serve as versatile synthons in synthetic chemistry, enabling the preparation of various novel compounds with potential therapeutic applications .

Antifungal Activity

Similar to their antibacterial properties, these compounds also exhibit antifungal activity, which could lead to the development of new antifungal medications .

Drug Discovery

The unique structure of thieno[2,3-d]pyrimidin-4-amines makes them valuable lead compounds in drug discovery, particularly for diseases where current treatments are inadequate .

Pharmacological Research

Ongoing pharmacological research explores the diverse biological activities of these compounds, aiming to understand their mechanisms of action and potential therapeutic uses .

Orientations Futures

Propriétés

IUPAC Name |

N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFAXCCDCHFGDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

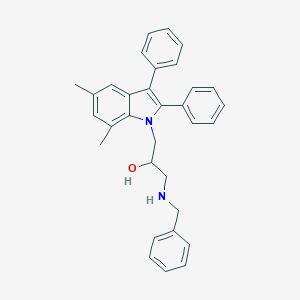

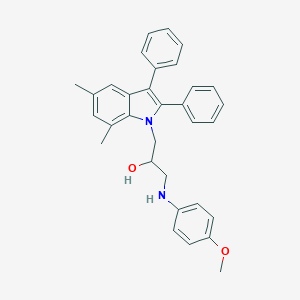

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B380925.png)

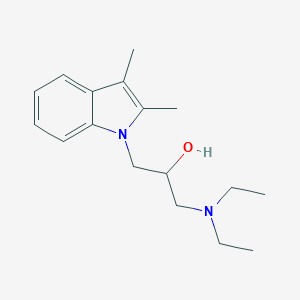

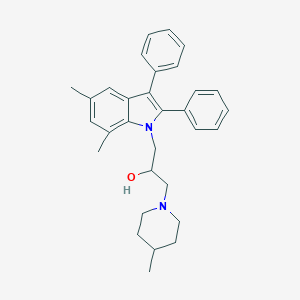

![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B380926.png)

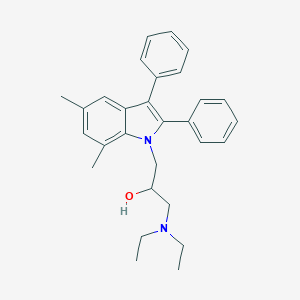

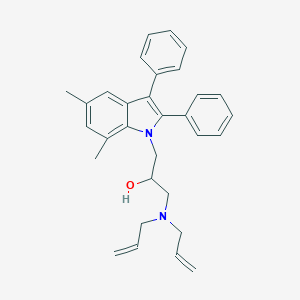

![1-(4-benzyl-1-piperazinyl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380927.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-hydroxyethyl)amino]-2-propanol](/img/structure/B380931.png)

![1-(allylanilino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380933.png)